4-[4-(4-Ethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile
Description
Properties
IUPAC Name |
4-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-2-16-4-3-5-18-19(16)23-21(27-18)25-12-10-24(11-13-25)20(26)17-8-6-15(14-22)7-9-17/h3-9H,2,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTVTYBPHPNYEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Ethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile typically involves multiple steps, starting with the preparation of the benzothiazole core. Benzothiazoles are generally synthesized by treating 2-mercaptoaniline with acid chlorides . The piperazine ring can be introduced through nucleophilic substitution reactions, and the benzonitrile group is often added via a coupling reaction with a suitable nitrile precursor .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs high-yield, scalable methods such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques . These methods are designed to be efficient and cost-effective, making them suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Ethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole moiety can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines .
Scientific Research Applications
4-[4-(4-Ethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[4-(4-Ethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile involves its interaction with specific molecular targets. For instance, benzothiazole derivatives are known to inhibit enzymes or disrupt cellular processes in microorganisms, leading to their antimicrobial effects . The compound may also interact with DNA or proteins, contributing to its anticancer activity .
Comparison with Similar Compounds
Key Observations:
- Piperazine Coupling : The target compound and BZ-IV () share a benzothiazole-piperazine motif, synthesized via nucleophilic substitution or amidation.
- Benzonitrile Derivatives : Compounds like 1k () utilize benzonitrile as a core but replace the benzothiazole with triazole groups, synthesized via hydrazide condensation.
- Complex Heterocycles : Compound 52b () and 43 () integrate additional heterocycles (e.g., pyrazolo-pyridine, naphthyridine), requiring advanced purification techniques like SFC.
Key Observations:
- Cytotoxicity : Benzonitrile derivatives like 1c () show potent activity against breast cancer cells, suggesting the target compound may share similar applications if functionalized with bioactive substituents.
- Enzyme Inhibition : The benzothiazole-piperazine scaffold in BZ-IV () and compound 52b () highlights its versatility in targeting enzymes (e.g., eIF4A3 helicase).
- Receptor Antagonism : Piperazine derivatives such as p-MPPI () demonstrate the importance of substituent choice (e.g., iodobenzamido vs. fluorobenzamido) in receptor affinity and potency.
Substituent Effects on Physicochemical Properties
- Lipophilicity : The 4-ethyl group on the target’s benzothiazole may improve membrane permeability compared to halogenated analogs (e.g., 52b’s bromobenzoyl group) .
- Electronic Effects : The benzonitrile group’s electron-withdrawing nature could enhance binding interactions in enzyme pockets, similar to triazole derivatives in 1k ().
- Steric Considerations : Bulky substituents (e.g., naphthyridine in compound 43 ()) may reduce solubility but improve target specificity.
Biological Activity
The compound 4-[4-(4-Ethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile is a benzothiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.
Synthesis
The synthesis of benzothiazole-piperazine derivatives typically involves the reaction of piperazine with appropriate carbonyl compounds. For instance, a common method includes the use of 4-ethyl-1,3-benzothiazole as a precursor, which is then reacted with various carbonyl sources to yield the desired product. The general procedure involves the following steps:
- Preparation of Benzothiazole Derivative : The initial step usually involves the synthesis of 4-ethyl-1,3-benzothiazole.
- Formation of Carbonyl Amide : The benzothiazole is then reacted with piperazine and a carbonyl compound under controlled conditions to form the amide linkage.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Antitumor Activity
Research has demonstrated that derivatives of benzothiazole exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds similar to this compound have shown promising results in inhibiting cell proliferation in human acute B-lymphoblastic leukemia (CCRF-SB) cells with a CC50 value as low as 5.1 µM for certain analogs . This suggests that modifications in the benzothiazole structure can enhance anticancer potency.
| Compound | Cell Line | CC50 (µM) |
|---|---|---|
| 4l | CCRF-SB | 5.1 |
| 9a | WIL-2NS | 7.3 |
Antitubercular Activity
In addition to anticancer properties, derivatives containing the piperazine moiety have been evaluated for their antitubercular activity against Mycobacterium tuberculosis. One study reported that certain piperazine-substituted benzothiazoles exhibited minimal inhibitory concentrations (MIC) as low as 0.008 µM, indicating strong potential as antitubercular agents . These findings highlight the versatility of this compound class in targeting multiple biological pathways.
HIV Activity
Despite the promising results in antiproliferative and antitubercular activities, studies assessing the anti-HIV efficacy of related compounds have yielded disappointing results. Compounds structurally similar to this compound did not demonstrate selective anti-HIV activity in vitro . This indicates that while these compounds may be effective against certain cancers and bacterial infections, their application in antiviral therapies may require further structural optimization.
Case Studies
Several case studies have documented the pharmacological evaluations of benzothiazole-piperazine hybrids:
- Anticancer Studies : A series of analogs were tested against multiple tumor-derived cell lines with varying structural modifications leading to different levels of cytotoxicity.
- Antimycobacterial Evaluation : Research focusing on piperazine derivatives demonstrated significant efficacy against Mycobacterium tuberculosis, suggesting a pathway for developing new tuberculosis treatments.
Q & A
Q. Key Considerations :
- Temperature control (0–25°C) during coupling minimizes side reactions.
- Solvent choice (e.g., DMF for solubility vs. DCM for reactivity) impacts yield .
Basic: How is the structural integrity of this compound validated?
Routine characterization employs:
- NMR Spectroscopy : Confirms piperazine ring connectivity (δ 2.5–3.5 ppm for N–CH₂ protons) and benzonitrile substitution (δ 7.6–8.0 ppm for aromatic protons) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z calculated for C₂₁H₂₁N₅OS: 415.14) .
- X-ray Crystallography (if applicable): Resolves stereochemistry and crystal packing .
Basic: What preliminary biological activities have been reported?
The compound exhibits:
Q. Table 1: Comparative Bioactivity of Analogues
Advanced: How can conflicting bioactivity data between studies be resolved?
Contradictions in IC₅₀ or cell-based assays may arise from:
- Assay conditions : Varying ATP concentrations in kinase assays or differences in cell culture media.
- Compound purity : HPLC analysis (>95% purity) is critical; impurities like unreacted intermediates can skew results .
- Target selectivity : Off-target effects can be identified via kinome-wide profiling or CRISPR screening .
Q. Methodological Steps :
Reproduce assays under standardized conditions (e.g., ATP concentration = 1 mM).
Validate compound identity and purity via LC-MS.
Perform counter-screens against related enzymes (e.g., PARP-2, TNKS1/2) .
Advanced: What strategies optimize synthetic yield and scalability?
Q. Process Optimization :
- Catalyst screening : Use Pd/C or Ni catalysts for Suzuki-Miyaura coupling of aromatic rings (yield improvement from 60% to 85%) .
- Flow chemistry : Continuous flow reactors enhance reproducibility for multi-step syntheses (e.g., residence time = 30 min at 80°C) .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
Q. Table 2: Solvent Impact on Yield
| Solvent | Reaction Temp (°C) | Yield (%) |
|---|---|---|
| DMF | 80 | 75 |
| CPME | 80 | 68 |
| THF | 60 | 52 |
| Data from piperazine-carbonyl coupling studies . |
Advanced: How can computational models predict SAR for benzothiazole-piperazine derivatives?
Q. Approaches :
Molecular Docking : Simulate binding to PARP-1’s NAD⁺-binding domain (PDB: 5DS3) to prioritize substituents with strong H-bonding (e.g., benzonitrile vs. phenyl) .
QSAR Modeling : Correlate logP values (<3.5) with cellular permeability using partial least squares regression.
MD Simulations : Assess piperazine ring flexibility for induced-fit binding over 100 ns trajectories .
Validation : Synthesize top-ranked virtual hits and compare predicted vs. experimental IC₅₀ .
Advanced: What in vivo models are suitable for evaluating therapeutic potential?
- Xenograft models : BRCA1-deficient ovarian cancer (OVCAR-3) to assess tumor growth inhibition (dose: 50 mg/kg oral, qd) .
- PK/PD studies : Monitor plasma half-life (t₁/₂ > 4 hr) and brain penetration (Kp,uu > 0.3) for CNS targets .
- Toxicology : Liver enzyme (ALT/AST) and hematological profiling to rule out off-target toxicity .
Advanced: How do structural modifications affect metabolic stability?
Q. Key Modifications :
- Benzonitrile to carboxyamide : Reduces CYP3A4-mediated oxidation (CLint from 45 to 12 μL/min/mg) .
- Piperazine N-methylation : Enhances microsomal stability (t₁/₂ increase from 1.2 to 3.8 hr) but may reduce solubility .
Q. Experimental Workflow :
Incubate with liver microsomes (human/mouse).
Quantify metabolites via UPLC-QTOF.
Correlate structural features (e.g., logD, H-bond donors) with clearance rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
